methanesulfonic acid;1-nitro-4,5-dihydroimidazol-2-amine
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Overview
Description
Methanesulfonic acid;1-nitro-4,5-dihydroimidazol-2-amine is a compound that combines the properties of methanesulfonic acid and a nitro-substituted imidazole derivative. Methanesulfonic acid is a strong organic acid with the chemical formula CH3SO3H, known for its high solubility in water and other polar solvents . The imidazole derivative, 1-nitro-4,5-dihydroimidazol-2-amine, is a heterocyclic compound that contains nitrogen atoms in its ring structure, making it a versatile building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid;1-nitro-4,5-dihydroimidazol-2-amine involves the combination of methanesulfonic acid with the imidazole derivative. One common method for synthesizing imidazole derivatives is through the cyclization of amido-nitriles in the presence of a nickel catalyst . This reaction proceeds via the addition of the nickel catalyst to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of methanesulfonic acid typically involves the oxidation of dimethylsulfide using air or chlorine, followed by extraction and purification . More recent methods involve the direct reaction between methane and oleum in the presence of a potassium persulfate initiator . The imidazole derivative can be produced through various synthetic routes, including the use of aldehydes, benzil, and ammonium acetate in a one-pot microwave-assisted synthesis .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid;1-nitro-4,5-dihydroimidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group in the imidazole derivative can be reduced to an amine group under appropriate conditions.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Cyclization: The imidazole derivative can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, reducing agents for nitro group reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include substituted imidazoles, reduced amine derivatives, and more complex heterocyclic compounds .
Scientific Research Applications
Methanesulfonic acid;1-nitro-4,5-dihydroimidazol-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methanesulfonic acid;1-nitro-4,5-dihydroimidazol-2-amine involves its interaction with molecular targets and pathways in biological systems. The nitro group in the imidazole derivative can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The methanesulfonic acid component can act as a strong acid catalyst, facilitating various chemical reactions in biological and industrial processes .
Comparison with Similar Compounds
Methanesulfonic acid;1-nitro-4,5-dihydroimidazol-2-amine can be compared with other similar compounds, such as:
Methanesulfonic acid: Known for its strong acidity and high solubility in water.
1-nitroimidazole: A nitro-substituted imidazole derivative with similar chemical properties.
Sulfonic acid derivatives: Compounds with similar acidic properties and applications in catalysis and industrial processes.
The uniqueness of this compound lies in its combination of a strong acid with a versatile imidazole derivative, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
90980-03-3 |
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Molecular Formula |
C4H10N4O5S |
Molecular Weight |
226.21 g/mol |
IUPAC Name |
methanesulfonic acid;1-nitro-4,5-dihydroimidazol-2-amine |
InChI |
InChI=1S/C3H6N4O2.CH4O3S/c4-3-5-1-2-6(3)7(8)9;1-5(2,3)4/h1-2H2,(H2,4,5);1H3,(H,2,3,4) |
InChI Key |
KAEZVAPOJMOLDL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1CN(C(=N1)N)[N+](=O)[O-] |
Origin of Product |
United States |
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